Cas no 2171808-05-0 (2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid)

2-(2-{3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its structure features an Fmoc group for temporary amine protection, ensuring selective deprotection under mild basic conditions. The phenylacetic acid moiety enhances solubility and reactivity, facilitating efficient coupling in solid-phase peptide synthesis (SPPS). This compound is particularly valuable for introducing modified side chains or functional handles into peptide sequences. Its stability under standard SPPS conditions and compatibility with common reagents make it a reliable building block for advanced peptide chemistry applications, including drug discovery and bioconjugation. The product is typically characterized by high purity and consistent performance in automated synthesis workflows.
2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid structure
2171808-05-0 structure
Product name:2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid
CAS No:2171808-05-0
MF:C27H26N2O5
MW:458.505747318268
CID:6023175
PubChem ID:165516006

2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid
    • EN300-1521757
    • 2171808-05-0
    • 2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid
    • Inchi: 1S/C27H26N2O5/c30-25(29-16-19-8-2-1-7-18(19)15-26(31)32)13-14-28-27(33)34-17-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,24H,13-17H2,(H,28,33)(H,29,30)(H,31,32)
    • InChI Key: OJXPKICSEHLMHZ-UHFFFAOYSA-N
    • SMILES: O(C(NCCC(NCC1C=CC=CC=1CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 458.18417193g/mol
  • Monoisotopic Mass: 458.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 691
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 105Ų

2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1521757-2.5g
2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid
2171808-05-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1521757-0.25g
2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid
2171808-05-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1521757-500mg
2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid
2171808-05-0
500mg
$671.0 2023-09-26
Enamine
EN300-1521757-10000mg
2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid
2171808-05-0
10000mg
$3007.0 2023-09-26
Enamine
EN300-1521757-5000mg
2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid
2171808-05-0
5000mg
$2028.0 2023-09-26
Enamine
EN300-1521757-1.0g
2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid
2171808-05-0
1g
$3368.0 2023-06-05
Enamine
EN300-1521757-0.1g
2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid
2171808-05-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1521757-250mg
2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid
2171808-05-0
250mg
$642.0 2023-09-26
Enamine
EN300-1521757-2500mg
2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid
2171808-05-0
2500mg
$1370.0 2023-09-26
Enamine
EN300-1521757-0.5g
2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid
2171808-05-0
0.5g
$3233.0 2023-06-05

Additional information on 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid

Introduction to 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid (CAS No. 2171808-05-0)

2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid, identified by the CAS number 2171808-05-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a phenyl ring substituted with an acetic acid moiety, and an amino group linked to a propanamidomethyl side chain. The presence of a 9H-fluoren-9-ylmethoxycarbonyl group further enhances its molecular complexity, making it a promising candidate for various biochemical applications.

The structural design of 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid is meticulously crafted to interact with biological targets in a highly specific manner. The fluoren-9-ylmethoxycarbonyl moiety, in particular, is known for its ability to enhance the solubility and stability of molecules, making it an attractive feature for drug development. This group also contributes to the compound's ability to engage with enzymes and receptors in a manner that could be exploited for therapeutic purposes.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The unique structural features of 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid make it a compelling candidate for further investigation in these areas. Specifically, the compound's ability to interact with protein targets has been explored in preclinical studies, where it demonstrated potential as an inhibitor of key enzymes involved in disease progression.

One of the most notable aspects of this compound is its potential application in the development of targeted therapies. The phenyl ring and the acetic acid moiety are known to be important pharmacophoric elements that can influence binding affinity and selectivity. By incorporating these groups into its structure, 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid exhibits properties that make it well-suited for use as an intermediate in the synthesis of more complex drug molecules.

Recent advancements in computational chemistry have allowed researchers to predict the binding interactions of this compound with various biological targets with greater accuracy. These studies have highlighted the potential of 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid as a lead compound for further optimization. By leveraging computational tools, scientists have been able to identify key residues on target proteins that could be modified to improve binding affinity and reduce off-target effects.

The synthesis of 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups and precise control over reaction conditions to ensure high yield and purity. This process underscores the compound's complexity and highlights the expertise required to produce it on a scalable basis.

As research continues to uncover new biological functions and therapeutic applications, compounds like 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid are poised to play a crucial role in the development of next-generation therapeutics. The combination of its unique structural features and promising biological activity makes it an exciting prospect for both academic researchers and pharmaceutical companies.

The future direction of research on this compound will likely focus on expanding its therapeutic potential through structure-based drug design. By understanding how it interacts with biological targets at a molecular level, scientists can make informed modifications to enhance its efficacy and safety profile. This approach aligns with the broader trend in drug discovery towards more personalized and targeted therapies.

In conclusion, 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid (CAS No. 2171808-05-0) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique features make it an attractive candidate for further exploration, particularly in the context of developing novel therapeutics for challenging diseases. As our understanding of biological systems continues to evolve, compounds like this will undoubtedly play an important role in shaping the future of medicine.

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